physicochemical properties of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
physicochemical properties of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Executive Summary & Structural Rationale
In modern drug discovery, the 1,3,4-oxadiazole ring is a privileged heterocycle, frequently deployed as a bioisostere for amides, esters, and carbamates[1]. By replacing metabolically labile functional groups with this planar, electron-deficient ring, medicinal chemists can significantly enhance a drug candidate's resistance to hydrolytic enzymes (e.g., amidases and esterases) while preserving critical target affinity[2].
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine represents a highly functionalized derivative of this scaffold. The 2-amino substitution provides a potent hydrogen bond donor, while the endocyclic nitrogen and oxygen atoms serve as hydrogen bond acceptors[3]. Concurrently, the 4-methylbenzyl moiety at the 5-position introduces a distinct lipophilic vector, optimizing the molecule's partition coefficient to facilitate membrane permeability and occupy hydrophobic pockets within target receptors.
Pharmacological advantages of utilizing the 1,3,4-oxadiazol-2-amine scaffold in drug design.
Core Physicochemical Profile
Understanding the physicochemical baseline of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is critical for predicting its pharmacokinetic behavior (ADME). The table below synthesizes its core quantitative data.
| Property | Value | Analytical Method / Source |
| CAS Number | 1094423-79-6 | Chemical Catalog[4] |
| Molecular Formula | C10H11N3O | Structural Analysis[4] |
| Molecular Weight | 189.22 g/mol | Mass Spectrometry[4] |
| Melting Point | 179 - 181 °C | Differential Scanning Calorimetry (DSC)[4] |
| pKa (Amine/Ring) | ~2.3 - 2.7 (Predicted) | Potentiometric Titration / SAR[1] |
| LogP | ~1.8 - 2.0 (Predicted) | RP-HPLC (OECD 117) |
Causality of the Data: The low pKa (~2.3) of the oxadiazole amine implies that the compound remains predominantly un-ionized at physiological pH (7.4)[1]. This neutral state is a prerequisite for passive transcellular permeation across the lipid bilayer. Furthermore, the LogP of ~1.9 falls perfectly within the optimal range of the Lipinski "Rule of 5" (1 < LogP < 3), suggesting excellent oral bioavailability and an ideal balance between aqueous solubility and lipid permeability.
Experimental Methodologies for Physicochemical Characterization
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls and system suitability tests.
Protocol A: Determination of Lipophilicity (LogP) via Reversed-Phase HPLC
Causality: The traditional shake-flask method (OECD 107) is highly susceptible to emulsion formation and requires strict radiochemical or spectroscopic purity. Reversed-Phase HPLC (OECD 117) bypasses this limitation by correlating the chromatographic retention factor ( ) with lipophilicity using a validated calibration curve, allowing for accurate determination even in the presence of minor impurities.
Step-by-Step Workflow:
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30, v/v). Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Rationale: Buffering ensures the 1,3,4-oxadiazol-2-amine remains fully un-ionized, preventing secondary electrostatic interactions with the stationary phase.
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System Suitability Test (SST): Inject a void volume marker (e.g., thiourea) to determine the column dead time ( ).
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Calibration (Self-Validation): Inject a mixture of 5-6 reference standards with known, literature-validated LogP values (e.g., benzyl alcohol, acetophenone, toluene, and naphthalene). Calculate the capacity factor for each standard.
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Standard Curve Generation: Plot versus known . The system is considered validated only if the coefficient of determination ( ) is .
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Sample Analysis: Dissolve 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine in the mobile phase at a concentration of 0.5 mg/mL. Inject 10 into a C18 column (150 x 4.6 mm, 5 ) at a flow rate of 1.0 mL/min.
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Data Processing: Monitor UV absorbance at 254 nm. Determine the retention time ( ), calculate , and extrapolate the compound's LogP directly from the validated calibration curve.
Protocol B: pKa Determination via Cosolvent Potentiometric Titration
Causality: Due to the lipophilic 4-methylbenzyl group, the aqueous solubility of the neutral species is too low for a standard aqueous titration. A cosolvent system utilizing the Yasuda-Shedlovsky extrapolation method is required to maintain solubility throughout the entire pH range while accurately determining the aqueous pKa.
Step-by-Step Workflow:
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Solvent Preparation: Prepare four solvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v). Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolarity.
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Titrant Standardization (Self-Validation): Standardize 0.1 M HCl and 0.1 M KOH against primary standards (e.g., potassium hydrogen phthalate for KOH) to ensure exact molarity prior to the experiment.
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Sample Preparation: Accurately weigh ~2 mg of the compound and dissolve it in 20 mL of the respective cosolvent mixture.
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Titration Execution: Submerge a calibrated glass pH electrode into a thermoregulated (25.0 ± 0.1 °C) titration vessel. Blanket the solution with inert Argon gas. Rationale: Argon prevents atmospheric dissolution, which would form carbonic acid and artificially skew the pH readings.
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Data Acquisition: Titrate with 0.1 M KOH in precise 0.05 mL increments. Record the equilibrium pH after each addition.
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Extrapolation: Calculate the apparent pKa ( ) for each methanol concentration using the Gran plot method. Plot the values against the reciprocal of the dielectric constant of the solvent mixtures, and extrapolate the linear regression to 100% water to determine the true aqueous pKa.
Workflow for the comprehensive physicochemical profiling of oxadiazole derivatives.
Conclusion
The physicochemical profiling of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine reveals a highly druggable scaffold. Its optimal lipophilicity (LogP ~1.9) and neutral state at physiological pH (pKa ~2.3) make it an exceptional candidate for oral drug formulations. By employing rigorous, self-validating analytical methodologies such as RP-HPLC and cosolvent potentiometric titration, researchers can confidently integrate this bioisostere into advanced structure-activity relationship (SAR) campaigns, mitigating metabolic liabilities while preserving target efficacy.
References
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[4] Dr. Jagath Reddy's Heterocyclics. 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine (CAS: 1094423-79-6). URL:
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[1] International Journal of Institutional Pharmacy and Life Sciences. Chemistry and common synthetic route of 1, 3, 4-oxadiazole. URL:
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[2] PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. URL:
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[3] PubChem (National Institutes of Health). 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787. URL:
Sources
- 1. ijipls.co.in [ijipls.co.in]
- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 3. 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heterocyclics.com [heterocyclics.com]
